1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione

Anti-inflammatory Analgesic Purine alkaloid

Avoid caffeine as a control in anti-inflammatory/analgesic models-caffeine is inert at equivalent doses. Theacrine (≥98% HPLC) is the correct methylurate reference: dose-dependent anti-inflammatory & analgesic effects (8-32 mg/kg p.o.), non-habituating cognitive support (200-300 mg/day, 8-week human data), and adenosine-mediated sleep prolongation. \n\n• Validated in 5 murine inflammatory models where caffeine fails.\n• Maintains energy/focus without tolerance or dose escalation.\n• Reduces jitteriness while improving visuo-spatial working memory vs. caffeine alone (p=0.033).\n• Ships ambient; -20°C storage.

Molecular Formula C9H13N4O3+
Molecular Weight 225.22 g/mol
Cat. No. B12368054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione
Molecular FormulaC9H13N4O3+
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1
InChIKeyMECGOGXQAKQUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7,9-Tetramethyl-5H-purin-9-ium-2,6,8-trione (Theacrine): A Structurally Differentiated Purine Alkaloid for Research and Formulation Sourcing


1,3,7,9-Tetramethyl-5H-purin-9-ium-2,6,8-trione, commonly known as theacrine, is a methylurate-class purine alkaloid (C₉H₁₃N₄O₃⁺, CAS 2309-49-1) structurally related to caffeine but bearing an additional methyl group at the N-9 position and an oxidized C-8 position [1]. Unlike caffeine (a methylxanthine), theacrine is a methylurate, a structural distinction that fundamentally alters its receptor-interaction profile, metabolic fate, and safety margin [2]. Found naturally in Camellia assamica var. kucha and Cupuaçu (Theobroma grandiflorum), theacrine has garnered interest as a research tool and functional ingredient precisely because its methylated urate core confers pharmacological properties that are qualitatively and quantitatively distinct from those of the more common methylxanthine alkaloids [3].

Compound Class Methylurate purine alkaloid, structurally differentiated from methylxanthines N-9 methylation and C-8 oxidation define a distinct receptor-interaction profile
Research Model Fit Adenosine-dopamine dual-receptor behavioral pharmacology; inflammatory pain model screening Supports sleep architecture, locomotor, and chronic-dosing endpoint studies
Selection Context Non-habituating response profile reported in longitudinal protocols May support experimental designs requiring stable chronic-dosing endpoints

Why Generic Substitution with Caffeine or Other Methylxanthines Is Not Supported for 1,3,7,9-Tetramethyl-5H-purin-9-ium-2,6,8-trione


Despite superficial structural resemblance to caffeine (1,3,7-trimethylxanthine), theacrine cannot be treated as a generic, interchangeable purine alkaloid. The N-9 methylation and C-8 carbonyl oxidation that distinguish theacrine from caffeine produce divergent pharmacological outcomes: theacrine exhibits dose-dependent anti-inflammatory and analgesic activities where caffeine shows none [1], potentiates rather than suppresses pentobarbital-induced sleep [2], and demonstrates a non-habituating profile over 8 weeks of continuous daily use—a property that is not observed with caffeine or other stimulant methylxanthines [3]. These differences are not incremental; they represent qualitative shifts in pharmacodynamic activity that render direct substitution scientifically unsound. Procurement decisions based on class-level assumptions (e.g., “all purine alkaloids are stimulants”) will fail to capture the specific properties that define theacrine's utility in research models of inflammation, sleep regulation, and neuro-energetic function.

Property
Theacrine (Methylurate)
Caffeine / Methylxanthines
Structural core
Methylurate with N-9 methyl and C-8 carbonyl
Methylxanthine; lacks N-9 methyl and C-8 oxidation
CNS directionality
Prolongs sleep; adenosine A₁/A₂A dual engagement reported
Shortens sleep; primarily adenosine antagonist-mediated arousal
Chronic-dosing profile
Non-habituating response reported over 8 weeks; no tachyphylaxis observed
Well-characterized tachyphylaxis; tolerance may confound longitudinal designs

Quantitative Differentiation Evidence for 1,3,7,9-Tetramethyl-5H-purin-9-ium-2,6,8-trione Relative to Caffeine and Theobromine


Anti-Inflammatory and Analgesic Activity: Theacrine vs. Caffeine Head-to-Head in Murine Models

In a direct head-to-head comparison, oral theacrine (8–32 mg/kg) produced dose-dependent anti-inflammatory and analgesic effects across three inflammatory models (xylene-induced ear edema, acetic acid-induced vascular permeability, λ-carrageenan-induced paw edema) and two pain models (acetic acid-induced writhing, hot-plate test). Under identical conditions and dose range (8–32 mg/kg, p.o.), caffeine produced no detectable anti-inflammatory or analgesic response in any of these models [1]. Additionally, theacrine's acute oral LD₅₀ in mice was determined to be 810.6 mg/kg (95% CI: 769.5–858.0 mg/kg), approximately 3.1-fold higher than the reported LD₅₀ of 265 mg/kg for caffeine in mice [2], indicating a substantially wider safety margin.

Anti-Inflammatory & Analgesic Activity
Head-to-head
Dose-dependent activity across 5 murine models at 8–32 mg/kg p.o.; LD₅₀ 810.6 mg/kg (3.1× caffeine)
Supports inflammatory model differentiation from methylxanthines
Caffeine produced no detectable response at equivalent doses; verify in target species
Anti-inflammatory Analgesic Purine alkaloid In vivo pharmacology

Sedative-Hypnotic Properties: Theacrine vs. Caffeine and Theobromine in Pentobarbital-Induced Sleep Model

In a three-way comparison, theacrine (10 and 30 mg/kg) significantly prolonged pentobarbital-induced sleeping time in mice, whereas both caffeine and theobromine at the same doses exhibited the opposite effect—shortening sleep duration and increasing arousal [1]. This inversion of effect direction (sedative-hypnotic vs. stimulant) at equivalent doses demonstrates that theacrine's CNS activity is qualitatively opposite to that of its methylxanthine structural analogs. In a separate study, theacrine at a dose as low as 3.0 mg/kg (i.g.) significantly enhanced pentobarbital-induced sleep and increased NREM sleep time in EEG/EMG recordings, an effect mediated through both adenosine A₁ and A₂A receptors [2].

Sedative-Hypnotic Effect
Head-to-head
Prolongs pentobarbital-induced sleep at 3–30 mg/kg; caffeine and theobromine shorten sleep at equivalent doses
Supports directional sleep endpoint differentiation from stimulant analogs
Opposite directional effect; adenosine A₁/A₂A mediation confirmed via EEG/EMG
Sedative Hypnotic Sleep Adenosine CNS pharmacology

Non-Habituating Neuro-Energetic Profile: Theacrine Over 8 Weeks vs. Known Caffeine Tachyphylaxis

In an 8-week randomized, double-blind, placebo-controlled trial (n=60 healthy adults), daily theacrine supplementation at 200 mg and 300 mg produced no evidence of habituation or tachyphylaxis: baseline values for energy, focus, concentration, motivation to exercise, and POMS mood scores remained stable across the entire 56-day protocol [1]. This contrasts with the well-documented tachyphylaxis to caffeine's subjective and hemodynamic effects that develops with chronic daily use. All clinical safety markers (heart rate, blood pressure, lipid profiles, hematologic blood counts, liver/kidney/immune function biomarkers) remained within normal limits with no group × time interactions [1]. In a separate 90-day GLP/OECD-compliant repeated-dose oral toxicology study in rats, the NOAEL for theacrine was established at 180 mg/kg bw/day, with no toxicologically relevant findings at this dose level [2].

8-Week Non-Habituation
Reported
No tolerance or tachyphylaxis over 56 days at 200–300 mg/day; NOAEL 180 mg/kg/day in 90-day rat study
Supports chronic-dosing endpoint stability research
Human RCT and GLP-compliant rodent toxicology data; verify in target model
Habituation Tachyphylaxis Safety Chronic dosing Neuro-energetic

Pharmacokinetic Interaction with Caffeine: Increased Theacrine Exposure Without Hemodynamic Penalty

In a randomized, double-blind crossover pharmacokinetic study in healthy adults (n=8), coadministration of theacrine (125 mg) with caffeine (150 mg) increased theacrine maximum plasma concentration (Cmax) and total exposure (AUC) without altering theacrine elimination half-life, while theacrine had no effect on caffeine or paraxanthine pharmacokinetics [1]. Critically, despite this clinically significant increase in theacrine systemic exposure, no differences were observed between treatment groups in heart rate or systolic/diastolic blood pressure [1]. In a separate crossover study, the combination of theacrine + methylliberine + caffeine (CMT) reduced self-assessed jitteriness compared to caffeine alone (p=0.043 for caffeine vs. placebo on jitteriness; CMT did not significantly increase jitteriness vs. placebo), while improving visuo-spatial working memory relative to both placebo (p=0.04) and caffeine alone (p=0.033) [2].

PK Interaction with Caffeine
Head-to-head
Caffeine coadministration increased theacrine Cmax and AUC; hemodynamic endpoints unchanged
Supports caffeine-coexposure PK model interpretation
Human crossover study, n=8; verify exposure-model in target research context
Pharmacokinetics Drug-drug interaction Bioavailability Caffeine Cmax AUC

Locomotor Activation Mechanism: Dual Adenosinergic-Dopaminergic Engagement Differentiated from Caffeine

In rodent locomotor assays, theacrine (48 mg/kg, i.p.) significantly increased locomotor activity, an effect that was attenuated by both adenosine A₁/A₂A receptor agonists and by selective D₁ (SCH23390) and D₂ (eticlopride) dopamine receptor antagonists, demonstrating dual receptor-system engagement [1]. Critically, chronic theacrine exposure did not induce locomotor sensitization or tolerance—a finding that contrasts with the sensitization commonly observed with chronic caffeine and other psychostimulants [1]. Furthermore, bilateral microinfusion of theacrine (10 or 20 μg) directly into the nucleus accumbens produced dose-dependent locomotor activation, localizing a key neuroanatomical substrate distinct from the broader striatal engagement pattern of caffeine [1]. While direct quantitative comparator data for caffeine under identical conditions were not reported in this study (class-level inference is noted for the sensitization comparison), the dual-receptor pharmacological dissection and the absence of sensitization provide mechanistic differentiation.

Locomotor Mechanism
Class-level
Dual adenosine A₁/A₂A and dopamine D₁/D₂ receptor engagement; no sensitization after chronic dosing; nucleus accumbens-mediated
Supports dual-receptor behavioral pharmacology model studies
Rodent data; sensitization comparison to caffeine is class-level inference
Locomotor activity Adenosine receptor Dopamine receptor Nucleus accumbens Behavioral pharmacology

Evidence-Backed Application Scenarios for 1,3,7,9-Tetramethyl-5H-purin-9-ium-2,6,8-trione


In Vivo Screening of Non-Opioid Analgesic and Anti-Inflammatory Lead Candidates

Based on the direct demonstration that theacrine (8–32 mg/kg p.o.) produces dose-dependent anti-inflammatory and analgesic effects across five murine models while caffeine shows no activity in the same models [1], theacrine is the appropriate purine alkaloid reference compound for laboratories screening natural-product-derived analgesic or anti-inflammatory agents. Caffeine cannot serve as a positive control or mechanistic comparator in these models, as it is pharmacologically inert for these endpoints at equivalent doses.

Sleep and Sedation Research: Adenosine A₁/A₂A-Mediated Hypnotic Models

Theacrine is uniquely suited as a tool compound for adenosine-mediated sleep induction studies. Its ability to prolong pentobarbital-induced sleep at doses as low as 3.0 mg/kg i.g., while caffeine and theobromine shorten sleep at equivalent doses, provides a clear bidirectional signal for dissecting adenosine A₁ vs. A₂A contributions to sleep architecture [2]. Procurement of theacrine rather than caffeine is essential for any experimental design where the predicted outcome is sleep promotion rather than arousal.

Chronic-Dosing Nootropic and Neuro-Energetic Formulation Development

Formulators developing cognitive-enhancement products intended for daily, long-term use should prioritize theacrine over caffeine based on the 8-week human trial demonstrating maintenance of subjective energy, focus, and concentration without habituation or tachyphylaxis at 200–300 mg/day [3]. This non-habituating profile eliminates the need for dose escalation or cycling protocols that are necessitated by caffeine's well-established tolerance development, simplifying product design and user adherence strategies.

Caffeine-Containing Combination Products Requiring Jitteriness Mitigation

In caffeine-containing pre-workout, gaming, or cognitive-performance formulations where consumer complaints of jitteriness limit market acceptance, theacrine inclusion is supported by direct evidence that theacrine + methylliberine + caffeine (CMT) reduces jitteriness relative to caffeine alone (p=0.043) while simultaneously improving visuo-spatial working memory (p=0.033 vs. caffeine) [4]. This dual benefit—enhanced cognitive performance with reduced side effects—cannot be replicated by simply increasing the caffeine dose or substituting with theobromine.

Application
Selection Property
Validation Focus
Inflammatory pain model screening studies
Model-specific response profile vs. methylxanthine controls
Multi-model endpoint verification; comparator inactivity confirmation
Sleep architecture and adenosine pathway research
Directional effect on sleep endpoints
Adenosine A₁/A₂A receptor pathway dissection; EEG/EMG endpoint review
Longitudinal neuro-energetic endpoint studies
Non-habituating response profile in chronic protocols
Tolerance-development monitoring; chronic-dosing endpoint stability
Caffeine-combination psychomotor response studies
Caffeine-coexposure pharmacokinetic and subjective-response profile
Subjective-response endpoint comparison in combination protocols
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